molecular formula C8H9IO B1305254 2-(4-Iodophenyl)ethanol CAS No. 52914-23-5

2-(4-Iodophenyl)ethanol

Cat. No.: B1305254
CAS No.: 52914-23-5
M. Wt: 248.06 g/mol
InChI Key: GYUSTTSSRXDFKG-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)ethanol is an organic compound with the chemical formula C8H9IO. It is a colorless to light yellow liquid with a phenolic odor. This compound is notable for its iodine atom attached to a phenyl ring, which is further connected to an ethanol group. The presence of the iodine atom imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Iodophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-(4-iodophenyl)acetic acid using borane-tetrahydrofuran complex in tetrahydrofuran at room temperature. The reaction is followed by hydrolysis with sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The product is usually purified through recrystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Iodobenzaldehyde or 4-iodobenzoic acid.

    Reduction: 4-Phenylethanol.

    Substitution: 4-Azidophenylethanol or 4-Cyanophen

Properties

IUPAC Name

2-(4-iodophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUSTTSSRXDFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200964
Record name Phenethyl alcohol, p-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52914-23-5
Record name 4-Iodobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52914-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl alcohol, p-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052914235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethyl alcohol, p-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.474 g (2.48 mmol) of copper (I) iodide, 5 g (24.86 mmol 2-(4-bromophenyl)ethanol and 7.45 g (49.73 mmol) of sodium iodide are successively added to a flask under an argon atmosphere. Then 0.438 g (4.97 mmol) of dimethylenediamine and 25 mL dioxane are added and the reaction mixture is refluxed for 14 hours. Then the reaction mixture is combined with 20 mL concentrated ammonia solution at ambient temperature, with 100 mL of water diluted and extracted with dichloromethane. The organic phase is extracted three times with water and dried over sodium sulfate. Yield: 5.4 g (87.5% of theory); C8H9IO (M=248.06); calc.: molecular ion peak (M)+: 248; found: molecular ion peak (M)+: 248; Rf value: 0.6 (silica gel, dichloromethane/ethanol (10:1)).
Quantity
0.438 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
24.86 mmol
Type
reactant
Reaction Step Three
Quantity
7.45 g
Type
reactant
Reaction Step Three
Name
copper (I) iodide
Quantity
0.474 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Iodophenyl)ethanol
Reactant of Route 2
2-(4-Iodophenyl)ethanol
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2-(4-Iodophenyl)ethanol
Reactant of Route 4
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2-(4-Iodophenyl)ethanol
Reactant of Route 5
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2-(4-Iodophenyl)ethanol
Reactant of Route 6
2-(4-Iodophenyl)ethanol

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